molecular formula C26H41N3O B15012742 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

Cat. No.: B15012742
M. Wt: 411.6 g/mol
InChI Key: LLJJRUDUCBYKID-UHFFFAOYSA-N
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Description

2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Once the quinoline core is prepared, it undergoes alkylation to introduce the ethyl and methyl groups at the 2 and 3 positions, respectively. The final step involves the acylation of the quinoline derivative with 2-(dihexylamino)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the subsequent alkylation and acylation steps.

Chemical Reactions Analysis

Types of Reactions

2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline core.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with the quinoline core. The dihexylamino group could enhance membrane permeability, allowing the compound to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar structure.

Uniqueness

2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is unique due to the presence of the dihexylamino group, which can significantly alter its physical and chemical properties compared to simpler quinoline derivatives. This makes it a valuable compound for exploring new applications in various scientific fields.

Properties

Molecular Formula

C26H41N3O

Molecular Weight

411.6 g/mol

IUPAC Name

2-(dihexylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

InChI

InChI=1S/C26H41N3O/c1-5-8-10-14-18-29(19-15-11-9-6-2)20-25(30)28-26-21(4)23(7-3)27-24-17-13-12-16-22(24)26/h12-13,16-17H,5-11,14-15,18-20H2,1-4H3,(H,27,28,30)

InChI Key

LLJJRUDUCBYKID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C

Origin of Product

United States

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